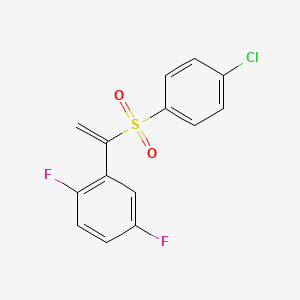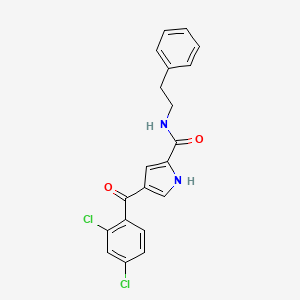
2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene
Vue d'ensemble
Description
2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene is an organic compound characterized by the presence of a chlorophenylsulfonyl group attached to a vinyl group, which is further connected to a difluorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene typically involves a multi-step process. One common method includes the following steps:
Formation of the Chlorophenylsulfonyl Intermediate: The initial step involves the sulfonylation of 4-chlorophenyl with a sulfonyl chloride reagent under basic conditions to form the 4-chlorophenylsulfonyl intermediate.
Vinylation: The intermediate is then subjected to a vinylation reaction, where a vinyl group is introduced using a suitable vinylating agent.
Coupling with Difluorobenzene: The final step involves coupling the vinylated intermediate with 1,4-difluorobenzene under catalytic conditions, often using a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenylsulfonyl group.
Oxidation and Reduction: The vinyl group can be subjected to oxidation or reduction reactions, leading to the formation of different functional groups.
Cross-Coupling Reactions: The compound can undergo further cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Cross-Coupling: Palladium catalysts, along with suitable ligands and bases, are used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide or sulfonate derivatives, while oxidation and reduction can lead to the formation of alcohols, aldehydes, or alkanes.
Applications De Recherche Scientifique
2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene involves its interaction with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, while the chlorophenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The difluorobenzene ring enhances the compound’s stability and lipophilicity, facilitating its passage through biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-(4-Chlorophenylsulfonyl)vinyl)benzene: Lacks the difluoro substitution, which may affect its reactivity and stability.
2-(1-(4-Methylphenylsulfonyl)vinyl)-1,4-difluorobenzene: The methyl group can alter the compound’s electronic properties and reactivity.
2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,3-difluorobenzene: The position of the fluorine atoms can influence the compound’s chemical behavior
Uniqueness
2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene is unique due to the combination of its structural features, which confer specific reactivity and stability. The presence of both the chlorophenylsulfonyl and difluorobenzene groups allows for versatile applications in various fields of research and industry.
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylethenyl]-1,4-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O2S/c1-9(13-8-11(16)4-7-14(13)17)20(18,19)12-5-2-10(15)3-6-12/h2-8H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPSAKFDHYAEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=C(C=CC(=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037103.png)
![3-[(Cyanomethyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3037105.png)
![2-(5-Bromothiophen-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B3037106.png)
![5-[Chloro(difluoro)methyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3037108.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037109.png)
![4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B3037113.png)
![3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037114.png)
![3-[(2-chlorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037115.png)
![3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B3037116.png)

![(3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone](/img/structure/B3037121.png)
![1-{4-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B3037123.png)

![3-[3,4-dihydro-2(1H)-isoquinolinyl]-1-(2-pyridinyl)-1-propanol](/img/structure/B3037126.png)
